3-[(2,5-dimethylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione
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Overview
Description
3-[(2,5-dimethylphenyl)methyl]-1,3,7-triazaspiro[44]nonane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure This compound belongs to the class of spiro compounds, which are known for their distinctive ring systems where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-dimethylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with cyclic ketones, followed by cyclization reactions to form the spirocyclic structure. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-dimethylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
3-[(2,5-dimethylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2,5-dimethylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1,3-Diazaspiro[4.4]nonane-2,4-dione: Shares the spirocyclic structure but lacks the dimethylbenzyl group.
2,7-Diazaspiro[4.4]nonane-2-carboxylate: Another spirocyclic compound with different functional groups.
3,9-Diazabicyclo[4.2.1]nonane: Contains a bicyclic structure with similar nitrogen atoms.
Uniqueness
3-[(2,5-dimethylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione is unique due to the presence of the dimethylbenzyl group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other spirocyclic compounds and contributes to its versatility in various research and industrial applications.
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10-3-4-11(2)12(7-10)8-18-13(19)15(17-14(18)20)5-6-16-9-15/h3-4,7,16H,5-6,8-9H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJYILVFHJHNBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3(CCNC3)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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